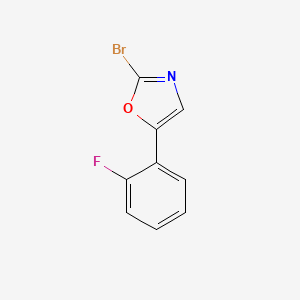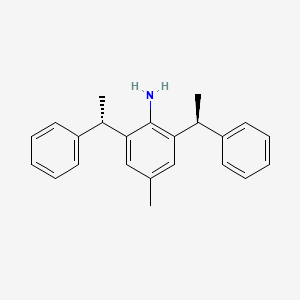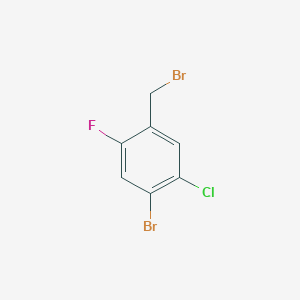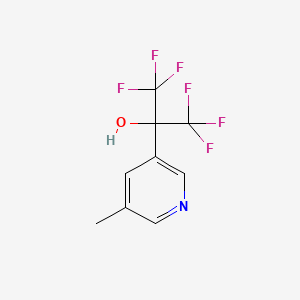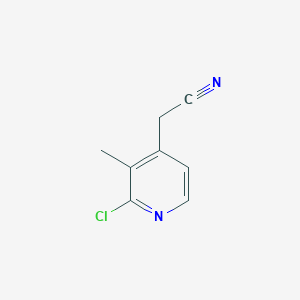
2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile is a chemical compound with the molecular formula C8H7ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile typically involves the reaction of 2-chloro-3-methylpyridine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 2-(2-amino-3-methylpyridin-4-yl)acetonitrile.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: Similar structure with additional functional groups.
(4-Chloro-pyridin-2-yl)-methanol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring and the presence of both a chlorine atom and a nitrile group
属性
CAS 编号 |
1227581-37-4 |
|---|---|
分子式 |
C8H7ClN2 |
分子量 |
166.61 g/mol |
IUPAC 名称 |
2-(2-chloro-3-methylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6-7(2-4-10)3-5-11-8(6)9/h3,5H,2H2,1H3 |
InChI 键 |
KHCSYMVCKUJPMT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1Cl)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12954484.png)
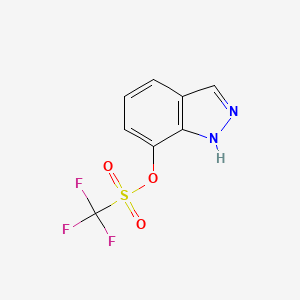
![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B12954505.png)
![5-Bromo-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12954512.png)
![2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12954532.png)

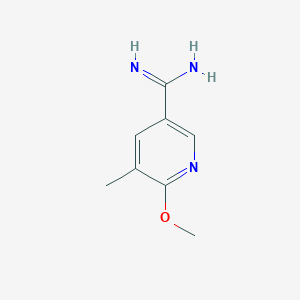
![5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12954550.png)
![Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate](/img/structure/B12954556.png)

